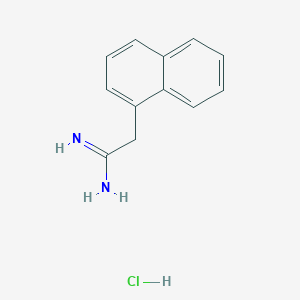

2-(naphthalen-1-yl)ethanimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-1-ylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANIEJYWVZTFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)ethanimidamide hydrochloride typically involves the reaction of naphthalene-1-carboxaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is then heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride and a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)ethanimidamide hydrochloride has been studied for its biological activities, particularly as an enzyme inhibitor. Notable areas include:

- Enzyme Inhibition : Research indicates that this compound effectively inhibits aminopeptidase N (APN), which is involved in tumor progression. In vitro studies showed that treatment with this compound significantly reduced cell invasion capabilities, highlighting its potential in oncology .

Medicinal Chemistry

The compound's unique structure allows it to be explored for therapeutic applications:

- Cancer Treatment : By targeting APN and inhibiting angiogenesis, it may serve as a novel therapeutic agent for various cancers .

- Anti-inflammatory Applications : Its ability to modulate enzyme activity suggests potential for use in treating inflammatory diseases by inhibiting key inflammatory mediators .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits APN activity, leading to reduced cell invasion in cancer models. These findings suggest its potential as a therapeutic agent in cancer treatment .

Comparative Studies

Comparative studies with other similar compounds have shown that the naphthalene-1-yl group confers distinct biological properties that enhance efficacy as an enzyme inhibitor compared to analogs .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable absorption characteristics when administered in vivo, making it a candidate for further development in therapeutic applications targeting enzymatic pathways involved in cancer and inflammation .

Industrial Applications

In addition to its scientific research applications, this compound has potential uses in industrial settings:

- Specialty Chemicals Production : It can be utilized in the production of specialty chemicals due to its unique chemical properties.

- Organic Synthesis : As a synthetic intermediate, it plays a role in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Ethanimidamide Derivatives

Structural and Functional Group Variations

The ethanimidamide scaffold is versatile, with modifications to the aromatic substituent or backbone significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Physicochemical Properties

- Polarity and Solubility : The naphthalene group in this compound enhances lipophilicity compared to phenyl-substituted analogs (e.g., 2-(3-chlorophenyl) variant) . This property may influence its utility in membrane-permeable drug candidates.

- Thermal Stability: The 2,6-dichlorophenyl analog exhibits a notably high melting point (323–325°C), likely due to enhanced intermolecular interactions from chlorine substituents .

Key Research Findings

- Structural-Activity Relationships (SAR) : The naphthalene group’s bulkiness may enhance binding to hydrophobic pockets in biological targets compared to smaller phenyl substituents .

- Purity Challenges : Crude yields of this compound (15–20% after HPLC) suggest optimization is needed for scalable production , whereas dichlorophenyl analogs achieve higher purity (97%) .

- Thermal Degradation : High-melting analogs (e.g., 2,6-dichlorophenyl) are more stable under storage, making them preferable for long-term research use .

Data Tables

Table 1: Comparative LCMS and HPLC Data

Table 2: Thermal and Industrial Specifications

Biological Activity

2-(Naphthalen-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It consists of a naphthalene ring linked to an ethanimidamide group, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : 2-naphthalen-1-ylethanimidamide; hydrochloride

- Molecular Formula : C12H13ClN2

- Molecular Weight : 232.70 g/mol

- CAS Number : 16275-19-7

The compound's unique structure allows it to interact with biological systems, making it a candidate for further investigation into its mechanisms of action and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can alter enzyme activity or receptor functions, leading to various biological effects. While the exact pathways are still under investigation, preliminary studies suggest potential interactions with:

- Enzymes : Possible inhibition or modulation of enzyme activity.

- Receptors : Interaction with specific receptors involved in signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, a study reported an inhibition zone indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

These results indicate that the compound may induce apoptosis or cell cycle arrest in these cancer cells.

Case Studies

- In Vivo Anti-inflammatory Effects : A study evaluated the compound's anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications in the naphthalene structure can enhance biological activity. For example, substituting different functional groups on the naphthalene ring has resulted in compounds with improved potency against specific targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Naphthalene-1-carboxamide | Amide | Moderate antibacterial activity |

| Naphthalene-1-ylmethylamine | Amine | Limited anticancer properties |

| Naphthalene-1-ylacetic acid | Acid | Weak anti-inflammatory effects |

The distinct combination of the naphthalene ring and ethanimidamide moiety in this compound contributes to its unique profile of biological activities.

Q & A

Q. What are the optimized synthetic routes for 2-(naphthalen-1-yl)ethanimidamide hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of amidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous amidine hydrochlorides (e.g., acetamidine hydrochloride) are synthesized via reaction of nitriles with ammonia under acidic conditions . For the naphthalene-substituted variant, a plausible route involves coupling 1-naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base, followed by amidine formation via nitrile intermediates (similar to methods in ). Monitoring via TLC and optimizing stoichiometric ratios (e.g., NaN₃ for azide formation in related compounds) can enhance yields .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should include:

- ¹H/¹³C NMR : To confirm the presence of naphthalene protons (δ 7.2–8.3 ppm) and the ethanimidamide backbone (δ 2.5–3.5 ppm for CH₂ groups) .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification.

- Melting Point Analysis : Compare observed mp with literature values (e.g., related amidine hydrochlorides exhibit m.p. >300°C, as in ).

- Elemental Analysis : To verify C, H, N, and Cl content .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (common in amidines) or impurities. Strategies include:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., amidine ↔ imino forms) .

- X-ray Crystallography : Use SHELXL () for definitive structural confirmation. For example, SHELXL refinement of related naphthalene derivatives resolves ambiguities in bond angles and hydrogen bonding .

- DFT Calculations : Compare experimental and computed spectra (e.g., via Gaussian software) to identify outliers .

Q. How can researchers investigate the pharmacological activity of this compound, particularly its potential as an enzyme inhibitor?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known amidine interactions (e.g., nitric oxide synthase, iNOS). highlights ethanimidamide derivatives as selective iNOS inhibitors .

- Assay Design :

- In vitro Inhibition : Use recombinant iNOS with L-arginine as substrate; measure nitrite levels via Griess reagent.

- Kinetic Studies : Determine IC₅₀ values and inhibition mode (competitive/non-competitive).

- Molecular Docking : Model the compound into iNOS active sites (PDB: 3E7G) to predict binding interactions .

Q. What advanced techniques are critical for impurity profiling of this compound in pharmaceutical-grade synthesis?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., unreacted naphthalene precursors or chlorinated byproducts) with ppm-level sensitivity .

- Stability Studies : Stress testing under heat, light, and humidity to detect degradation products (e.g., hydrolysis of amidine to amide).

- EP/Pharm. Eur. Guidelines : Follow impurity thresholds (e.g., ≤0.15% for unknown impurities) as per and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.